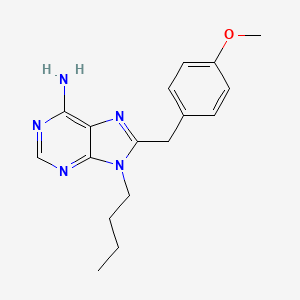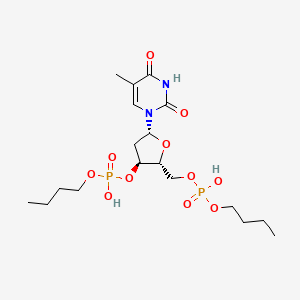
5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-dione derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzylidene group attached to the imidazolidine-2,4-dione core, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of 5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where 3-hydroxy-4-methoxybenzaldehyde is reacted with imidazolidine-2,4-dione in the presence of a base such as piperidine or pyridine . The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce reduced imidazolidine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons . The compound’s antibacterial activity may involve the inhibition of bacterial enzymes or disruption of bacterial cell membranes .
Comparison with Similar Compounds
5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:
5-(4-Hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione: Similar in structure but with different substitution patterns on the benzylidene group.
5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione: Lacks the methoxy group, which may affect its chemical properties and biological activities.
5-(3,4-Dimethoxybenzylidene)imidazolidine-2,4-dione: Contains additional methoxy groups, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties .
Properties
CAS No. |
4368-00-7 |
|---|---|
Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O4/c1-17-9-3-2-6(5-8(9)14)4-7-10(15)13-11(16)12-7/h2-5,14H,1H3,(H2,12,13,15,16)/b7-4+ |
InChI Key |
CVEPZWFFKVWAMM-DAXSKMNVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N2)O |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Oxo-7H-dibenzo[de,g]quinoline](/img/structure/B3062739.png)





![2-[4-Toluenesulfonyl]-1,4-naphthoquinone](/img/structure/B3062778.png)


